Solabegron

Description

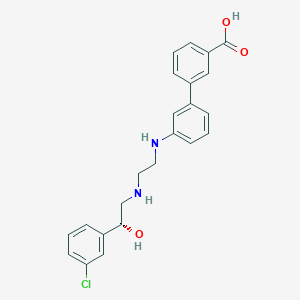

Structure

3D Structure

Properties

IUPAC Name |

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDXOPKUNJTIRF-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179932 | |

| Record name | Solabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252920-94-8 | |

| Record name | Solabegron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252920-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solabegron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252920948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solabegron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06190 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Solabegron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLABEGRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55P6YH9O6N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Solabegron's Mechanism of Action in Bladder Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron is a selective β3-adrenoceptor (β3-AR) agonist that has been investigated for the treatment of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor (bladder smooth) muscle, leading to an increase in bladder capacity and a reduction in the symptoms of OAB, such as urinary urgency and frequency.[1][2][3] Unlike antimuscarinic agents, which are the historical mainstay of OAB treatment, β3-AR agonists offer a novel therapeutic approach with a potentially more favorable side-effect profile.[1][4] This technical guide provides a detailed overview of the molecular mechanisms underlying this compound's effects on bladder smooth muscle, supported by quantitative pharmacological data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism: β3-Adrenoceptor Activation and Downstream Signaling

The human bladder predominantly expresses the β3-AR subtype, making it a targeted therapeutic strategy. This compound exerts its relaxant effect on the detrusor muscle by selectively binding to and activating these receptors. This activation initiates a cascade of intracellular signaling events, the classical pathway of which involves the Gs protein-mediated activation of adenylyl cyclase, leading to the synthesis of cyclic adenosine (B11128) monophosphate (cAMP).

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This phosphorylation cascade is thought to lead to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile machinery to calcium, ultimately resulting in smooth muscle relaxation.

However, emerging evidence suggests that the cAMP-PKA pathway may not be the sole contributor to β3-AR-mediated detrusor relaxation. Other potential mechanisms include the opening of large-conductance calcium-activated potassium (BKCa) channels, which would lead to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.

Signaling Pathway Visualization

Caption: Classical β3-AR signaling pathway in detrusor muscle.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize key quantitative data for this compound and compare it with other notable β3-AR agonists.

Table 1: Potency (EC50) of this compound at Human β-Adrenoceptor Subtypes

| Compound | β1-AR EC50 (nM) | β2-AR EC50 (nM) | β3-AR EC50 (nM) | Reference |

| This compound | 588 | >10,000 | 27.6 | Yamaguchi et al., 2023 |

Table 2: Comparative Potency (EC50) and Selectivity of β3-AR Agonists

| Compound | β3-AR EC50 (nM) | β1-AR Selectivity (β1/β3) | β2-AR Selectivity (β2/β3) | Reference |

| This compound | 27.6 | 21.3-fold | >362-fold | Yamaguchi et al., 2023 |

| Mirabegron | 1.15 | 517-fold | 496-fold | Yamaguchi et al., 2023 |

| Vibegron | 1.26 | >7937-fold | >7937-fold | Yamaguchi et al., 2023 |

| Ritobegron | 81.1 | >124-fold | 28.1-fold | Yamaguchi et al., 2023 |

Beyond Direct Muscle Relaxation: Indirect Mechanisms of Action

Recent research indicates that the therapeutic effects of β3-AR agonists like this compound are not solely attributable to direct detrusor muscle relaxation. Indirect mechanisms involving the urothelium and afferent nerves are increasingly recognized as significant contributors.

Urothelial and Afferent Nerve Modulation

The urothelium, the epithelial lining of the bladder, and the underlying afferent nerves express β3-ARs. Activation of these receptors is thought to modulate the release of signaling molecules from the urothelium and to directly inhibit the firing of afferent nerves that transmit sensation of bladder fullness to the central nervous system. This reduction in afferent signaling can decrease the sensation of urgency and contribute to the overall therapeutic effect. Specifically, β3-AR agonists have been shown to inhibit mechanosensitive Aδ- and C-fiber activity.

Workflow for Investigating Multi-faceted Mechanisms

Caption: Multi-faceted mechanism of this compound in the bladder.

Experimental Protocols

Isolated Bladder Strip Contractility Assay

This assay is fundamental for assessing the direct relaxant effects of compounds on bladder smooth muscle.

-

Tissue Preparation: Human or animal bladders are obtained and placed in cold Krebs-Henseleit buffer. The detrusor muscle is dissected free from the urothelium and surrounding connective tissue. Longitudinal strips of the detrusor muscle (typically 2-3 mm wide and 5-10 mm long) are prepared.

-

Mounting: The muscle strips are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration and Pre-contraction: The strips are allowed to equilibrate under a resting tension (e.g., 1 gram) for a period of 60-90 minutes, with regular changes of the buffer. Following equilibration, the strips are pre-contracted with an agent such as carbachol (B1668302) or potassium chloride (KCl) to induce a stable, submaximal contraction.

-

Compound Administration: Once a stable contraction plateau is achieved, cumulative concentration-response curves are generated by the stepwise addition of this compound to the organ bath.

-

Data Analysis: The relaxant response at each concentration is measured as the percentage reduction of the pre-contracted tone. EC50 values are calculated from the concentration-response curves.

cAMP Accumulation Assay

This assay quantifies the intracellular accumulation of cAMP in response to β3-AR activation.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human β3-adrenoceptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and grown to confluence.

-

Assay Procedure:

-

The culture medium is removed, and the cells are washed with a pre-warmed assay buffer.

-

Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

-

This compound at various concentrations is added to the wells, and the plates are incubated at 37°C for a specified time (e.g., 30 minutes).

-

-

cAMP Measurement: The reaction is stopped by cell lysis. The intracellular cAMP concentration is then determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the cell lysates is interpolated from the standard curve, and concentration-response curves are plotted to determine the EC50 of this compound.

Afferent Nerve Activity Recording

This technique allows for the direct measurement of the effects of β3-AR agonists on the electrical activity of bladder sensory nerves.

-

Animal Preparation: Anesthetized rodents (e.g., rats or mice) are used. The urinary bladder and its associated pelvic nerves are exposed via a midline abdominal incision.

-

Nerve Isolation and Recording: A fine branch of the pelvic nerve innervating the bladder is carefully dissected and placed on a recording electrode (e.g., a bipolar silver wire or suction electrode).

-

Bladder Catheterization and Filling: A catheter is inserted into the bladder dome for controlled infusion of saline to mimic bladder filling and to measure intravesical pressure.

-

Experimental Protocol:

-

Baseline afferent nerve activity is recorded during graded bladder distension.

-

This compound is administered intravenously or intra-arterially.

-

Afferent nerve activity and intravesical pressure are continuously recorded during subsequent bladder filling cycles.

-

-

Data Analysis: The frequency of afferent nerve firing (spikes per second) is analyzed in relation to the intravesical pressure before and after drug administration. A reduction in firing frequency at a given pressure indicates an inhibitory effect of the compound on bladder afferent signaling.

Conclusion

This compound's mechanism of action in the bladder is multifaceted, extending beyond simple detrusor muscle relaxation. While its primary effect is mediated through the selective activation of β3-adrenoceptors on bladder smooth muscle cells, leading to a cAMP-dependent relaxation, its influence on the urothelium and afferent nerves plays a crucial role in its overall therapeutic efficacy for overactive bladder. The quantitative pharmacological data demonstrate its selectivity for the β3-AR, and the detailed experimental protocols provided herein serve as a guide for the continued investigation and development of this class of therapeutic agents. A comprehensive understanding of these diverse mechanisms is essential for the rational design and clinical application of future treatments for lower urinary tract disorders.

References

- 1. This compound: a potential future addition to the β-3 adrenoceptor agonist armamentarium for the management of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist this compound for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. Safety and tolerability of β3-adrenoceptor agonists in the treatment of overactive bladder syndrome - insight from transcriptosome and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solabegron pharmacokinetics and pharmacodynamics in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Solabegron (formerly GW427353) is a selective agonist of the β3-adrenergic receptor (β3-AR) that has been investigated for the treatment of overactive bladder (OAB).[1] As a β3-AR agonist, this compound relaxes the detrusor smooth muscle of the bladder, thereby increasing bladder capacity and reducing the symptoms of OAB.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo studies to inform further research and development.

Pharmacodynamics

The pharmacodynamic properties of this compound have been primarily characterized by its selective activation of the β3-AR, leading to downstream signaling events that promote bladder relaxation.

In Vitro Potency and Selectivity

Preclinical studies have established this compound as a potent and selective β3-AR agonist. In Chinese Hamster Ovary (CHO) cells engineered to express human β-adrenergic receptor subtypes, this compound demonstrated a high affinity and functional activity at the β3-AR with minimal activity at β1- and β2-ARs.[4][5]

Table 1: In Vitro Activity of this compound at Human β-Adrenergic Receptors

| Parameter | Value | Cell Line | Reference |

| β3-AR EC50 | 22 ± 6 nM | CHO cells expressing human β3-AR | |

| β3-AR Intrinsic Activity | 90% of isoproterenol | CHO cells expressing human β3-AR | |

| β1-AR Activity | Minimal response (<10% of isoproterenol) at 10,000 nM | CHO cells expressing human β1-AR | |

| β2-AR Activity | Minimal response (<10% of isoproterenol) at 10,000 nM | CHO cells expressing human β2-AR |

Mechanism of Action: Signaling Pathway

Activation of the β3-AR by this compound initiates a downstream signaling cascade that results in the relaxation of the detrusor muscle. This process is primarily mediated by the Gs alpha subunit of the G-protein coupled receptor, which activates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets to decrease intracellular calcium concentrations and reduce the contractility of the bladder smooth muscle.

Figure 1. this compound Signaling Pathway

In Vivo Pharmacodynamics in a Canine Model

The functional effects of this compound on bladder activity have been demonstrated in anesthetized dogs. In a model of acetic acid-induced bladder irritation, intravenous administration of this compound was shown to increase the volume threshold required to elicit a micturition reflex, indicating an increase in bladder capacity. This effect was achieved without compromising the ability of the bladder to void.

Table 2: In Vivo Efficacy of this compound in Anesthetized Dogs

| Preclinical Model | Endpoint | Result | Reference |

| Anesthetized Dog | Micturition Reflex Threshold | Increased | |

| Bladder Pressure During Filling | Decreased | ||

| Voiding Efficiency | No effect | ||

| Mean Arterial Pressure | No effect | ||

| Heart Rate | Increased |

Pharmacokinetics

Detailed quantitative data on the pharmacokinetics of this compound in preclinical species such as rats, dogs, and monkeys, including parameters like Cmax, Tmax, AUC, and half-life, are not extensively available in the public domain. The primary focus of published research has been on the drug's pharmacodynamic effects.

Experimental Protocols

In Vitro cAMP Accumulation Assay

Objective: To determine the potency and selectivity of this compound at human β-adrenergic receptor subtypes.

Methodology:

-

Chinese Hamster Ovary (CHO) cells were stably transfected to express recombinant human β1-, β2-, or β3-adrenergic receptors.

-

Cells were incubated with varying concentrations of this compound.

-

The intracellular accumulation of cyclic adenosine monophosphate (cAMP) was measured as an indicator of receptor activation.

-

The EC50 (the concentration of agonist that produces 50% of the maximal response) and intrinsic activity (relative to the full agonist isoproterenol) were calculated.

In Vivo Anesthetized Dog Model of Bladder Function

Objective: To evaluate the effect of this compound on bladder capacity and micturition reflex in vivo.

Methodology:

-

Female dogs were anesthetized.

-

A catheter was inserted into the bladder for saline infusion and pressure measurement.

-

Control micturition voids were established by infusing saline until a bladder contraction was induced.

-

This compound or vehicle was administered as an intravenous bolus.

-

The bladder was then infused with a 0.7% acetic acid solution to induce bladder irritation and hyperactivity.

-

The volume of acetic acid solution required to evoke a micturition reflex (micturition threshold) was measured before and after drug administration.

Figure 2. In Vivo Dog Bladder Function Experimental Workflow

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. GW427353 (this compound), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Solabegron: A Technical Guide for Overactive Bladder Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evidence for Solabegron (formerly GW427353), a selective β3-adrenoceptor agonist, in the context of overactive bladder (OAB) models. The information presented herein is intended to support further research and development in the field of urology and pharmacology.

Mechanism of Action

This compound is a potent and selective agonist of the β3-adrenergic receptor.[1][2] The activation of β3-adrenoceptors in the detrusor muscle of the bladder is the primary mechanism responsible for its therapeutic effect in OAB.[1] This activation initiates a signaling cascade that leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][2]

Signaling Pathway

The binding of this compound to the β3-adrenoceptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, is believed to phosphorylate various downstream targets that ultimately result in the relaxation of the bladder smooth muscle.

In Vitro Preclinical Data

Receptor Selectivity and Potency

Studies in Chinese Hamster Ovary (CHO) cells expressing human recombinant β-adrenoceptors have demonstrated this compound's high selectivity and potency for the β3-adrenoceptor subtype.

| Parameter | Value | Cell Line | Receptor Subtype |

| EC50 for cAMP accumulation | 22 ± 6 nM | CHO | Human β3-AR |

| Intrinsic Activity | 90% of isoproterenol | CHO | Human β3-AR |

| Response at 10,000 nM | Minimal (<10% of isoproterenol) | CHO | Human β1-AR & β2-AR |

Table 1: In Vitro Receptor Activity of this compound.

Bladder Tissue Relaxation

In isolated dog bladder strips, this compound has been shown to evoke concentration-dependent relaxation. This effect was attenuated by a non-selective β-blocker (bupranolol) and a β3-selective antagonist (SR59230A), but not by β1-selective (atenolol) or β2-selective (ICI 118551) antagonists, confirming the β3-adrenoceptor-mediated mechanism of action.

In Vivo Preclinical Data

Overactive Bladder Model in Dogs

In an anesthetized dog model of overactive bladder induced by intravesical acetic acid, this compound demonstrated a significant increase in the volume required to evoke the micturition reflex, without impairing the ability of the bladder to void.

| Treatment Group | Micturition Volume Threshold (Pre-treatment) | Micturition Volume Threshold (Post-treatment) | % Change from Pre-treatment |

| Vehicle | 35.0 ± 4.0 mL | 25.0 ± 4.0 mL | -29% |

| This compound (1 mg/kg) | 32.7 ± 4.1 mL | 37.7 ± 2.6 mL | +15% |

| This compound (3 mg/kg) | 35.4 ± 3.4 mL | 46.4 ± 4.4 mL | +31% |

| p < 0.01 from vehicle |

Table 2: Effect of this compound on Micturition Reflex Threshold in an Acetic Acid-Induced OAB Dog Model.

Experimental Protocols

In Vitro Bladder Strip Relaxation Assay

This protocol outlines a general method for assessing the relaxant effects of compounds on isolated bladder tissue, based on established methodologies.

Detailed Steps:

-

Tissue Preparation: Euthanize the animal (e.g., dog or rat) according to approved ethical guidelines. Immediately excise the urinary bladder and place it in cold, oxygenated Krebs solution. Dissect the bladder into longitudinal strips of appropriate dimensions (e.g., 2 x 10 mm).

-

Experimental Setup: Mount the bladder strips in organ baths containing Krebs solution maintained at 37°C and bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer. Allow the tissues to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, with periodic washing.

-

Contraction and Relaxation Protocol: Induce a stable contraction using an appropriate agent (e.g., carbachol or potassium chloride). Once a stable plateau is reached, add this compound in a cumulative concentration-response manner. Record the changes in tension after each addition.

-

Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction.

In Vivo Cystometry in an OAB Rodent Model

This protocol describes a general procedure for evaluating the effects of a test compound on bladder function in a conscious rat model of OAB induced by acetic acid.

Detailed Steps:

-

Surgical Preparation: Anesthetize the rat and surgically implant a catheter into the bladder dome. The external end of the catheter is tunneled subcutaneously and exteriorized at the nape of the neck. Allow the animal to recover from surgery for a sufficient period (e.g., 3-5 days).

-

Cystometry Procedure: On the day of the experiment, place the conscious, freely moving rat in a metabolic cage. Connect the bladder catheter to an infusion pump and a pressure transducer.

-

Baseline Recording: Infuse saline into the bladder at a constant rate (e.g., 0.05-0.1 mL/min) and record several micturition cycles to establish baseline urodynamic parameters.

-

OAB Induction and Treatment: Induce bladder overactivity by switching the infusate to a dilute acetic acid solution. After a stable period of overactivity is established, administer this compound via the desired route (e.g., intravenous, oral).

-

Post-Treatment Recording and Analysis: Continue to record micturition cycles after drug administration. Analyze the data to determine changes in urodynamic parameters, including:

-

Bladder Capacity: The volume of infused fluid at the time of micturition.

-

Micturition Interval: The time between voids.

-

Voiding Pressure: The peak intravesical pressure during micturition.

-

Basal Pressure: The intravesical pressure between voids.

-

Non-voiding Contractions: The frequency and amplitude of bladder contractions that do not result in voiding.

-

This technical guide summarizes the key preclinical findings for this compound in overactive bladder models and provides standardized protocols for further investigation. The data presented supports the continued development of this compound as a potential therapeutic agent for OAB.

References

- 1. GW427353 (this compound), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Investigational Studies of Solabegron for Irritable Bowel Syndrome: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron (formerly GW-427,353) is a selective β3-adrenergic receptor agonist that has been investigated as a potential therapeutic agent for irritable bowel syndrome (IBS). This document provides a comprehensive technical overview of the available investigational data. Preclinical studies have elucidated a novel mechanism of action involving the release of somatostatin (B550006) from adipocytes, leading to the inhibition of enteric neuron excitability. A Phase II clinical trial in patients with IBS has been completed and suggested a significant reduction in pain associated with the disorder. This whitepaper synthesizes the available quantitative data, details the experimental protocols from key studies, and provides visualizations of the signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Irritable bowel syndrome (IBS) is a chronic functional gastrointestinal disorder characterized by recurrent abdominal pain, bloating, and altered bowel habits. The pathophysiology of IBS is complex and not fully understood, involving visceral hypersensitivity, altered gut motility, and gut-brain axis dysregulation. Current therapeutic options often provide incomplete relief, highlighting the need for novel treatment strategies.

This compound is a selective agonist for the β3-adrenergic receptor.[1] This receptor is known to be expressed on adipocytes and enteric neurons.[2] The therapeutic potential of β3-adrenergic receptor activation in treating IBS is being explored due to its role in visceral analgesia and modulation of gastrointestinal motility.[3] A Phase II clinical trial has been conducted to evaluate the efficacy and safety of this compound in patients with IBS.[4] This paper will delve into the details of the investigational studies of this compound for IBS.

Mechanism of Action

This compound exerts its effects through the activation of β3-adrenergic receptors. The proposed mechanism for its visceral analgesic effect in the gastrointestinal tract involves a unique signaling pathway that leads to the modulation of enteric neuron activity.

Signaling Pathway

The activation of β3-adrenergic receptors on adipocytes by this compound triggers the release of somatostatin (SST).[2] Somatostatin then acts on SST2 receptors expressed on submucous neurons, leading to an inhibitory effect and a decrease in neuronal excitability. This reduction in neuronal firing is believed to be the neurophysiological basis for the visceral analgesic effects observed with this compound.

Clinical Investigational Studies

A Phase II clinical trial (NCT00394186) was conducted to assess the efficacy and safety of this compound in patients with IBS. While the full, detailed results of this study have not been widely published in peer-reviewed literature, available information indicates a positive outcome for the primary endpoint of pain reduction.

Phase IIa Study in Irritable Bowel Syndrome (NCT00394186)

This study was a randomized, double-blind, placebo-controlled, crossover trial designed to evaluate the efficacy and safety of this compound in subjects with IBS.

-

Study Design: The trial employed a crossover design where patients would receive both this compound and a placebo during different treatment periods.

-

Patient Population: The study enrolled 102 patients diagnosed with IBS.

-

Primary Outcome: The primary endpoint was the assessment of a significant reduction in pain associated with IBS.

-

Secondary Outcomes: Secondary measures included an evaluation of the overall improvement in quality of life.

Publicly available information indicates that this compound demonstrated a statistically significant reduction in pain associated with IBS when compared to placebo. There was also a reported trend towards a greater improvement in the quality of life for patients receiving this compound. The tolerability profile of this compound was found to be similar to that of the placebo.

Study in Healthy Volunteers

A study was conducted to evaluate the dose-response effect of this compound on gastrointestinal transit, bowel function, and somatostatin levels in healthy volunteers.

-

Study Design: This was a randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: 36 healthy volunteers were randomized to receive either this compound or a placebo.

-

Dosing: Participants received oral this compound at doses of 50 mg or 200 mg twice daily, or a placebo, for 7 days.

-

Assessments: Gastrointestinal transit was measured using radiolabeled markers. Bowel function was recorded in a daily diary. Plasma levels of this compound, its active metabolite, and somatostatin were measured.

The study in healthy volunteers provided the following pharmacokinetic and safety data:

| Parameter | This compound (50 mg BID) | This compound (200 mg BID) | Placebo |

| Number of Subjects | 12 | 12 | 12 |

| Effect on Gastric Emptying | No significant effect | No significant effect | No significant effect |

| Effect on Small Bowel Transit | No significant effect | No significant effect | No significant effect |

| Effect on Colonic Transit | No significant effect | No significant effect | No significant effect |

| Plasma Somatostatin Levels | No significant change | No significant change | No significant change |

| Adverse Events | Tolerability similar to placebo | Tolerability similar to placebo | - |

Data synthesized from the study in healthy volunteers. BID = twice daily.

Preclinical Studies

Preclinical research has been instrumental in defining the mechanism of action of this compound. These studies have demonstrated that this compound is a selective β3-adrenergic receptor agonist and that its visceral analgesic effects are mediated by the release of somatostatin.

Experimental Workflow: In Vitro and Ex Vivo Studies

The following diagram illustrates a typical experimental workflow used in the preclinical evaluation of this compound's mechanism of action.

Discussion and Future Directions

The available data from investigational studies of this compound for IBS suggest a promising therapeutic potential, particularly in addressing the cardinal symptom of abdominal pain. The novel mechanism of action, involving the local release of somatostatin in the gut, offers a targeted approach to visceral analgesia.

The positive, albeit not fully published, results from the Phase IIa trial in IBS patients warrant further investigation. Future clinical trials with larger patient populations and longer treatment durations would be necessary to fully establish the efficacy and safety profile of this compound for this indication. Furthermore, exploring the efficacy of this compound in different IBS subtypes (IBS-D, IBS-C, and IBS-M) could provide valuable insights into its optimal use.

The study in healthy volunteers indicated that this compound does not significantly alter gastrointestinal transit. This suggests that its primary benefit in IBS may be through its analgesic effect rather than a direct modulation of gut motility. This could be advantageous, as it might be applicable to a broader range of IBS patients, regardless of their predominant bowel habits.

Conclusion

This compound, a selective β3-adrenergic receptor agonist, has demonstrated potential as a novel treatment for irritable bowel syndrome. Its unique mechanism of action, centered on the release of somatostatin and the subsequent inhibition of enteric neuron excitability, provides a strong rationale for its visceral analgesic effects. While the publicly available quantitative data from the Phase II trial in IBS patients is limited, the reported significant reduction in pain is encouraging. Further clinical development and publication of detailed trial results are crucial to fully elucidate the therapeutic role of this compound in the management of IBS. The findings from the studies summarized in this whitepaper provide a solid foundation for continued research in this promising area of gastroenterology.

References

- 1. researchgate.net [researchgate.net]

- 2. The beta3-adrenoceptor agonist GW427353 (this compound) decreases excitability of human enteric neurons via release of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AltheRx Presents Positive Phase II Results of this compound in Overactive Bladder at the European Association of Urology Congress - BioSpace [biospace.com]

- 4. AltheRx reports positive Phase II data of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]

Solabegron: A Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron, also known by its code name GW-427,353, is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] This technical guide provides an in-depth overview of the molecular structure, chemical properties, and mechanism of action of this compound. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its signaling pathway and experimental workflows.

Molecular Structure and Chemical Properties

This compound is a biaryl phenethanolamine compound.[1] Its chemical structure is characterized by a biphenyl (B1667301) carboxylic acid moiety linked to a phenethanolamine group through an ethylamino chain.

| Property | Value | Reference |

| IUPAC Name | 3'-[(2-{[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino}ethyl)amino]-3-biphenylcarboxylic acid | [1] |

| CAS Number | 252920-94-8 | [1] |

| Molecular Formula | C23H23ClN2O3 | [1] |

| Molar Mass | 410.90 g·mol−1 | |

| Synonyms | GW-427,353, 3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid | |

| HCl Salt CAS Number | 451470-34-1 |

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the β3-adrenergic receptor. Its mechanism of action involves the stimulation of these receptors, which are found in various tissues, including the smooth muscle of the bladder and on adipocytes.

In Overactive Bladder (OAB):

Activation of β3-adrenoceptors in the bladder's detrusor muscle leads to smooth muscle relaxation. This relaxation increases bladder capacity and reduces the symptoms of OAB, such as urinary urgency and frequency.

In Irritable Bowel Syndrome (IBS):

This compound has been shown to produce visceral analgesia by stimulating the release of somatostatin (B550006) from adipocytes. Somatostatin then acts on enteric neurons to reduce hyperexcitability, which is thought to contribute to the pain associated with IBS.

The signaling pathway initiated by this compound binding to the β3-adrenergic receptor primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

References

Solabegron's Role in Detrusor Muscle Relaxation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solabegron (formerly GW427353) is a potent and selective β3-adrenergic receptor (β3-AR) agonist that has demonstrated significant efficacy in the relaxation of detrusor smooth muscle. This function is critical for its therapeutic potential in the treatment of overactive bladder (OAB). The primary mechanism of action involves the activation of the β3-AR on detrusor muscle cells, initiating a canonical Gs-protein coupled signaling cascade that leads to smooth muscle relaxation and increased bladder capacity. This document provides a comprehensive technical overview of the pharmacological data, experimental methodologies, and underlying signaling pathways related to this compound's action on the detrusor muscle.

Introduction

The urinary bladder's function is divided into two main phases: storage and voiding. The storage phase requires the detrusor, the main smooth muscle component of the bladder wall, to remain relaxed to accommodate increasing volumes of urine at low pressure. Involuntary contractions of the detrusor during this phase lead to the symptoms of OAB, including urinary urgency and frequency.

β3-adrenergic receptors are the predominant β-adrenoceptor subtype expressed in the human detrusor muscle.[1] Their activation is a key physiological mechanism for inducing detrusor relaxation.[1] this compound is a selective agonist for this receptor, offering a targeted therapeutic approach to enhance bladder storage function by directly promoting detrusor relaxation.[2]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro systems. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Potency of this compound

| Assay System | Parameter | Value | Reference |

| CHO Cells (human β3-AR) | EC50 (cAMP accumulation) | 22 ± 6 nM | [2][3] |

| CHO Cells (human β3-AR) | EC50 (cAMP accumulation) | 27.6 nM | |

| Human Bladder Strips (KCl pre-contracted) | EC50 (Relaxation) | 1.9 nM |

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum.

Table 2: Adrenergic Receptor Selectivity of this compound

| Assay System | Parameter | β1-AR | β2-AR | β3-AR | Reference |

| CHO Cells | EC50 (cAMP accumulation) | 588 nM | >10,000 nM | 27.6 nM | |

| CHO Cells | Minimal Response at 10,000 nM | ✓ | ✓ | - | |

| CHO Cells | Selectivity Fold (vs. β3) | 21.3x | >362x | 1x |

Selectivity is calculated as the ratio of EC50 values (EC50 β1 or β2 / EC50 β3). A higher value indicates greater selectivity for the β3 receptor.

Signaling Pathway of this compound-Mediated Detrusor Relaxation

This compound exerts its relaxant effect by activating a well-defined intracellular signaling cascade upon binding to the β3-adrenergic receptor on the surface of detrusor smooth muscle cells.

-

Receptor Binding and G-Protein Activation : this compound binds to the β3-AR, a Gs-protein coupled receptor (GPCR). This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein.

-

Adenylyl Cyclase and cAMP Production : The activated α-subunit of the Gs protein stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation : The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects and Muscle Relaxation : Activated PKA phosphorylates several downstream targets, leading to a decrease in intracellular Ca²⁺ concentration and a reduction in the sensitivity of the contractile machinery to Ca²⁺. Key mechanisms include:

-

Activation of K⁺ Channels : PKA can phosphorylate and activate large-conductance Ca²⁺-activated potassium (BKCa) channels. The resulting efflux of K⁺ hyperpolarizes the cell membrane, which inhibits the opening of voltage-gated Ca²⁺ channels and reduces Ca²⁺ influx, promoting relaxation.

-

Modulation of Ca²⁺ Sequestration : PKA-induced phosphorylation can enhance the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, increasing the sequestration of Ca²⁺ back into the sarcoplasmic reticulum.

-

Inhibition of Acetylcholine (B1216132) Release : Evidence also suggests a potential secondary mechanism where β3-AR activation on presynaptic nerve terminals inhibits the release of acetylcholine (ACh), the primary excitatory neurotransmitter in the bladder, further contributing to a reduction in contractile tone.

-

References

- 1. β3‐Adrenoceptor Agonist Effects on the Urinary Bladder Beyond Detrusor Relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GW427353 (this compound), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Early-Phase Clinical Trial Results for Solabegron: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (formerly GW-427,353) is a selective agonist of the β3-adrenergic receptor that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] As a β3-adrenergic receptor agonist, this compound's mechanism of action is centered on the relaxation of smooth muscle and modulation of visceral sensation.[1] This document provides a comprehensive summary of the available early-phase clinical trial data for this compound, with a focus on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound exerts its therapeutic effects through the selective activation of β3-adrenergic receptors. This activation initiates a downstream signaling cascade primarily through the Gs alpha subunit of the G-protein coupled receptor. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3][4]

In the context of Overactive Bladder , the elevated cAMP levels in the detrusor muscle of the bladder are thought to promote relaxation, thereby increasing bladder capacity and reducing the symptoms of OAB.

For Irritable Bowel Syndrome , the proposed mechanism involves visceral analgesia mediated by the release of somatostatin (B550006) from adipocytes. This release is triggered by the activation of β3-adrenergic receptors, and the subsequent interaction of somatostatin with its receptors on enteric neurons is believed to reduce the hyperexcitability of these neurons, a key factor in the abdominal pain associated with IBS.

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathway of this compound in Detrusor Muscle

Caption: this compound's signaling cascade in bladder smooth muscle cells.

Proposed Mechanism of Action of this compound in Irritable Bowel Syndrome

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. GW427353 (this compound), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: cAMP Accumulation Assay for Solabegron β3 Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (GW427353) is a selective agonist for the β3-adrenergic receptor (β3-AR), a member of the G protein-coupled receptor (GPCR) family.[1][2] The β3-AR is predominantly expressed in adipocytes and the detrusor muscle of the bladder.[1][3] Its activation is being explored for therapeutic applications in overactive bladder and irritable bowel syndrome.[2] The primary signaling pathway initiated by the activation of β3-AR involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase to increase intracellular levels of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Therefore, a cAMP accumulation assay is a robust and direct method to quantify the agonistic activity of compounds like this compound at the β3-AR.

These application notes provide a detailed protocol for assessing the β3 agonism of this compound by measuring cAMP accumulation in a cell-based assay.

Principle of the cAMP Accumulation Assay

The cAMP accumulation assay is a competitive immunoassay designed to measure intracellular cAMP levels. In this assay, endogenous cAMP produced by cells upon stimulation of Gs-coupled receptors competes with an exogenously added labeled cAMP for binding to a specific anti-cAMP antibody. The detection system, often utilizing technologies like Homogeneous Time-Resolved Fluorescence (HTRF), generates a signal that is inversely proportional to the amount of intracellular cAMP. An increase in intracellular cAMP, triggered by a β3-AR agonist like this compound, will lead to a decrease in the measured signal, allowing for the quantification of agonist potency and efficacy.

Signaling Pathway of β3-Adrenergic Receptor Activation

Activation of the β3-adrenergic receptor by an agonist such as this compound initiates a signaling cascade that leads to the production of cAMP. The binding of the agonist causes a conformational change in the receptor, which facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein. The activated Gsα subunit then dissociates from the βγ-subunits and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates downstream effectors like Protein Kinase A (PKA), leading to various cellular responses.

References

Application Notes and Protocols for Metabolic Studies of Adipocyte Cell Culture Treatment with Solabegron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (also known as GW427353) is a potent and selective agonist for the β3-adrenergic receptor (β3-AR).[1] This receptor is predominantly expressed in adipose tissue, making it a key target for therapeutic interventions aimed at modulating adipocyte metabolism.[2] Activation of the β3-AR in adipocytes initiates a signaling cascade that enhances lipolysis and glucose uptake, processes central to energy homeostasis.[3] These application notes provide detailed protocols for treating cultured adipocytes with this compound to study its effects on key metabolic pathways. Due to the limited availability of public quantitative data specifically for this compound's metabolic effects on adipocytes, data from studies on the highly similar β3-AR agonist, Mirabegron (B1684304), is presented to illustrate the expected quantitative outcomes.

Mechanism of Action: β3-Adrenergic Receptor Signaling

This compound selectively binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes and transcription factors responsible for lipolysis and glucose metabolism.[5]

This compound signaling pathway in adipocytes.

Data Presentation

The following tables summarize the expected quantitative effects of a selective β3-AR agonist on adipocyte metabolism. Note: This data is derived from studies on Mirabegron and is intended to be representative of the effects of a selective β3-AR agonist like this compound.

Table 1: Effect of β3-AR Agonist (Mirabegron) on cAMP Production and Gene Expression

| Parameter | Cell Type | Concentration | Fold Change vs. Control | Reference |

| cAMP Production | Mouse Brown Adipocytes | 1 µM | ~4-fold | |

| Mouse Brite Adipocytes | 1 µM | ~3.5-fold | ||

| UCP1 mRNA Expression | Mouse Brown Adipocytes | 1 µM | ~6-fold | |

| Mouse Brite Adipocytes | 1 µM | ~10-fold | ||

| PGC-1α mRNA Expression | 3T3-L1 White Adipocytes | 1 µM | Upregulated |

Table 2: Effect of β3-AR Agonist (Mirabegron) on Lipolysis and Glucose Uptake

| Parameter | Cell Type | Concentration | Fold Change vs. Control | Reference |

| Lipolysis (Glycerol Release) | Human Brown/Beige Adipocytes | 100 nM | ~2.5-fold | |

| Human Brown/Beige Adipocytes | 1 µM | ~3-fold | ||

| Glucose Uptake | Mouse Brown Adipocytes | 1 µM | ~2.5-fold | |

| Mouse Brite Adipocytes | 1 µM | ~2-fold |

Experimental Protocols

Adipocyte Cell Culture and Differentiation

This protocol describes the differentiation of 3T3-L1 preadipocytes, a common model for studying adipogenesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Body‐weight‐independent glucose‐lowering effect of the β3‐adrenergic receptor agonist mirabegron in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GW427353 (this compound), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of compartmentalized β‐AR/cAMP signaling in the regulation of lipolysis in white and brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolic effects of mirabegron are mediated primarily by β3 -adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dosing and Administration of Solabegron in Clinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (formerly GW-427353) is a selective agonist for the β3-adrenergic receptor that has been investigated for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS).[1] As a β3-adrenoceptor agonist, this compound relaxes the detrusor smooth muscle of the bladder during the storage phase, thereby increasing bladder capacity.[2] This document provides a detailed overview of the dosing and administration of this compound in clinical research, based on available data from Phase II clinical trials. It is intended to serve as a guide for researchers and professionals involved in the development of similar compounds or the design of future clinical studies.

Data Presentation: this compound Dosing in Overactive Bladder (OAB) Clinical Trials

The following tables summarize the quantitative data from key clinical trials of this compound for the treatment of OAB.

Table 1: Phase II Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study [3][4][5]

| Parameter | Details |

| Patient Population | 258 adult women with moderate to severe OAB symptoms (averaging 4.5 incontinence episodes per day). |

| Dosage Arms | 1. This compound 50 mg2. This compound 125 mg3. Placebo |

| Administration | Oral, twice daily. |

| Treatment Duration | 8 weeks. |

| Primary Efficacy Endpoint | Percentage change from baseline in the number of incontinence episodes over 24 hours. |

| Key Results (125 mg dose) | - 65.6% reduction from baseline in incontinence episodes.- 21% statistically significant adjusted mean difference from placebo (p=0.025).- Significant reduction in the frequency of urination.- Significant increase in the volume of urine voided. |

| Safety | Well-tolerated with no notable changes in cardiovascular parameters as measured by 24-hour ambulatory blood pressure, clinical chemistry, hematology, or ECG parameters. |

Table 2: Phase IIb (VEL-2002) Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study

| Parameter | Details |

| Patient Population | 435 adult women aged 18 to 80 with signs and symptoms of OAB. |

| Dosage Arms | 1. This compound 125 mg2. This compound 175 mg3. Placebo |

| Administration | Oral, twice daily. |

| Treatment Duration | 12 weeks. |

| Primary Efficacy Endpoint | Mean change in the number of micturitions per day. |

| Key Results | - Statistically significant improvement in the primary endpoint compared to placebo.- Statistically significant improvements in multiple secondary endpoints, including percent reduction of urge urinary incontinence episodes, dry rate, and urgency episodes. |

| Safety | Generally well-tolerated. Treatment-emergent adverse events and serious adverse events were infrequent and comparable between the this compound and placebo-treated groups. |

Experimental Protocols

While detailed, step-by-step official protocols for the this compound clinical trials are not publicly available, the following represents a synthesized protocol for a Phase IIb study based on the reported methodologies.

Representative Protocol: Phase IIb, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study of this compound for Overactive Bladder (OAB)

1. Study Objectives:

-

Primary: To evaluate the efficacy of two different doses of this compound administered twice daily compared to placebo in reducing the mean number of micturitions per day in adult female subjects with OAB.

-

Secondary: To assess the effects of this compound on other OAB symptoms, including incontinence episodes, urgency episodes, and volume voided per micturition. To evaluate the safety and tolerability of this compound.

2. Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Following a screening period, eligible subjects will be randomized in a 1:1:1 ratio to one of three treatment arms: this compound low dose, this compound high dose, or placebo.

-

The treatment duration will be 12 weeks.

3. Subject Selection Criteria:

-

Inclusion Criteria:

-

Adult females aged 18 to 80 years.

-

A clinical diagnosis of OAB for at least 6 months.

-

Symptoms of urinary frequency (e.g., ≥ 8 micturitions per 24 hours) and urgency, with or without urge incontinence, as confirmed by a 3-day bladder diary during the screening period.

-

Willingness to provide informed consent and comply with study procedures.

-

-

Exclusion Criteria:

-

Significant stress incontinence or mixed incontinence with a predominant stress component.

-

History of urinary retention or a post-void residual (PVR) urine volume above a specified threshold (e.g., >100 mL).

-

Active urinary tract infection (UTI).

-

Clinically significant cardiovascular, hepatic, or renal disease.

-

Use of other medications for OAB within a specified washout period.

-

4. Study Procedures:

-

Screening Visit (Visit 1, Day -14 to -1):

-

Informed consent.

-

Medical history and physical examination.

-

Vital signs.

-

12-lead electrocardiogram (ECG).

-

Blood and urine sample collection for routine laboratory tests.

-

Dispensing of a 3-day electronic bladder diary (e-diary) to be completed by the subject at home.

-

-

Randomization Visit (Visit 2, Day 1):

-

Review of inclusion/exclusion criteria and the completed e-diary.

-

Randomization to a treatment arm.

-

Dispensing of the investigational product (this compound or placebo).

-

Subject training on the use of the e-diary for the duration of the study.

-

-

Follow-up Visits (e.g., Weeks 4, 8, and 12):

-

Assessment of OAB symptoms via the e-diary.

-

Evaluation of adverse events.

-

Vital signs and physical examination.

-

Dispensing of investigational product.

-

-

End of Study Visit (Week 12 or Early Termination):

-

Final efficacy and safety assessments.

-

Collection of any remaining investigational product.

-

5. Efficacy and Safety Assessments:

-

Efficacy:

-

Primary endpoint: Change from baseline in the mean number of micturitions per 24 hours at Week 12.

-

Secondary endpoints: Changes from baseline in the mean number of incontinence episodes, urgency episodes, and mean volume voided per micturition at specified time points.

-

-

Safety:

-

Monitoring of adverse events (AEs) and serious adverse events (SAEs).

-

Regular assessment of vital signs, ECGs, and clinical laboratory parameters.

-

6. Data Collection and Analysis:

-

Data on OAB symptoms will be collected using a validated electronic diary.

-

Statistical analysis will be performed to compare the changes in efficacy endpoints between the this compound and placebo groups.

This compound in Irritable Bowel Syndrome (IBS)

This compound was also investigated for the treatment of IBS. A Phase IIa study was conducted to evaluate its efficacy and safety in this patient population.

Table 3: Phase IIa Study of this compound (GW427353) in Irritable Bowel Syndrome (IBS)

| Parameter | Details |

| Study Design | Randomized, double-blind, placebo-controlled, crossover. |

| Patient Population | 102 subjects aged 18-65 years with a diagnosis of IBS according to Rome II criteria. |

| Primary Outcome | Average adequate relief rate of IBS pain or discomfort during the last 4 weeks of treatment. |

| Secondary Outcomes | Blood levels of this compound, patient questionnaires, ECG, vital signs, adverse events, and clinical laboratory tests. |

| Key Results | This compound demonstrated a significant reduction in pain associated with IBS and a trend for greater improvement in the quality of life compared to placebo. |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound in Bladder Smooth Muscle

This compound acts as a selective agonist at the β3-adrenergic receptor on the surface of detrusor smooth muscle cells. The binding of this compound to the receptor initiates a signaling cascade that leads to muscle relaxation. This process is primarily mediated by the activation of adenylyl cyclase, which increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA). PKA is thought to phosphorylate downstream targets, leading to the opening of large-conductance Ca2+-activated K+ (BK) channels. The efflux of potassium ions through these channels causes hyperpolarization of the cell membrane, making it less excitable and resulting in smooth muscle relaxation.

Caption: this compound's signaling pathway in bladder smooth muscle cells.

Experimental Workflow for a Phase IIb OAB Clinical Trial

The workflow for a typical Phase IIb clinical trial of a drug like this compound for OAB involves several key stages, from patient recruitment to data analysis.

Caption: Workflow of a Phase IIb clinical trial for this compound in OAB.

Logical Relationship for Crossover Study Design in IBS

The Phase IIa study of this compound in IBS utilized a crossover design. This design allows each patient to serve as their own control, which can be particularly useful in studies with high inter-individual variability in symptoms.

Caption: Crossover study design for the Phase IIa IBS trial.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. On the Site and Mechanism of Action of β3-Adrenoceptor Agonists in the Bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AltheRx reports positive Phase II data of this compound drug - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. AltheRx Presents Positive Phase II Results of this compound in Overactive Bladder at the European Association of Urology Congress - BioSpace [biospace.com]

- 5. A multicenter, double-blind, randomized, placebo-controlled trial of the β3-adrenoceptor agonist this compound for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Use of Solabegron in Isolated Human Detrusor Muscle Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (formerly GW427353) is a potent and selective β3-adrenoceptor agonist that has been investigated for the treatment of overactive bladder (OAB). The primary mechanism of action for this class of drugs in the bladder is the relaxation of the detrusor smooth muscle, which increases bladder capacity and reduces symptoms of urgency and frequency.[1][2] Functional studies have demonstrated that agonist-evoked relaxation in the human bladder is mediated primarily by β3-adrenoceptors, making them a targeted therapy for OAB.[1] These application notes provide a summary of available data and detailed protocols for the use of this compound in in vitro experiments using isolated human detrusor muscle strips.

Data Presentation

The following tables summarize the quantitative and semi-quantitative data regarding the pharmacological effects of this compound in relevant experimental systems.

Table 1: Effects of this compound (GW427353) on Isolated Human Detrusor Muscle Strips

| Parameter | Observation | Concentration | Source |

| Detrusor Relaxation | Produced significant relaxation of carbachol-induced tone. | > 10⁻⁷ M | Biers et al., 2006[3] |

| Spontaneous Activity | Significantly reduced spontaneous contractile activity. | 10⁻⁶ M (within 10 min) | Biers et al., 2006[3] |

| Nerve-Evoked Contractions | Inhibited detrusor contractions evoked by electrical field stimulation. | > 5 x 10⁻⁶ M | Biers et al., 2006 |

| Comparative Efficacy | Effects on relaxation were similar to the non-selective β-agonist isoprenaline. | Isoprenaline effect from 10⁻⁶ M | Biers et al., 2006 |

Table 2: Pharmacological Profile of this compound (GW427353) in a Recombinant Cellular System

| Parameter | Value | Cell System | Notes | Source |

| Potency (EC₅₀) | 22 ± 6 nM | CHO cells expressing human β3-AR | For cAMP accumulation. | Hicks et al., 2007 |

| Intrinsic Activity | 90% of isoproterenol | CHO cells expressing human β3-AR | For cAMP accumulation. | Hicks et al., 2007 |

| Selectivity vs. β1-AR | Minimal response (<10% of isoproterenol) | CHO cells expressing human β1-AR | At 10,000 nM concentration. | Hicks et al., 2007 |

| Selectivity vs. β2-AR | Minimal response (<10% of isoproterenol) | CHO cells expressing human β2-AR | At 10,000 nM concentration. | Hicks et al., 2007 |

Signaling Pathway and Experimental Logic

The diagrams below illustrate the molecular signaling pathway of this compound in detrusor muscle and the logical flow of an in vitro relaxation experiment.

Experimental Protocols

This section provides a detailed methodology for assessing the effects of this compound on isolated human detrusor muscle strips, based on published studies.

Tissue Acquisition and Preparation

-

Source: Obtain human detrusor tissue from macroscopically normal regions of bladders removed during cystectomy or from organ donors, with appropriate ethical approval and patient consent.

-

Transport: Immediately place the tissue in ice-cold, oxygenated Krebs-Henseleit buffer (see composition below) and transport it to the laboratory.

-

Dissection: Pin the bladder tissue in a dissection dish containing chilled Krebs buffer. Carefully remove the urothelium and serosal layers under a dissecting microscope to isolate the detrusor smooth muscle.

-

Strip Preparation: Cut the isolated detrusor muscle into longitudinal strips, approximately 4 mm x 1 mm x 1 mm in size.

Experimental Setup (Organ Bath)

-

Apparatus: Use a multi-chamber organ bath system with continuous superfusion or static chambers. Each chamber should be filled with Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

-

Mounting: Mount each detrusor strip vertically in an organ bath. Attach one end to a fixed hook and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the strips to equilibrate for at least 60-75 minutes under a resting tension of approximately 10 mN (1 gram). During this period, wash the strips by replacing the buffer every 15 minutes.

Protocol for Assessing this compound-Induced Relaxation

-

Induce Tone: After equilibration, induce a stable, submaximal contraction (tone) in the detrusor strips. This is typically achieved by adding a single concentration of a contractile agent, such as Carbachol (e.g., 0.5 µM) or Potassium Chloride (KCl, e.g., 50 mM), to the organ bath.

-

Stabilization: Wait for the induced contraction to reach a stable plateau (typically 20-30 minutes).

-

Cumulative Concentration-Response Curve:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM in half-log increments).

-

Allow the tissue to respond to each concentration until a stable level of relaxation is achieved before adding the next concentration.

-

-

Data Acquisition: Continuously record the isometric tension throughout the experiment. The relaxation at each concentration is typically expressed as a percentage of the pre-induced tone.

Solutions and Reagents

-

Krebs-Henseleit Buffer (mM composition): NaCl 118.5, KCl 4.7, MgSO₄ 1.2, CaCl₂ 2.5, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 5.5.

-

Contractile Agent: Carbachol or KCl.

-

Test Compound: this compound.

Experimental Workflow Visualization

References

- 1. GW427353 (this compound), a novel, selective beta3-adrenergic receptor agonist, evokes bladder relaxation and increases micturition reflex threshold in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drugs Currently Undergoing Preclinical or Clinical Trials for the Treatment of Overactive Bladder: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of a new selective beta3-adrenoceptor agonist (GW427353) on spontaneous activity and detrusor relaxation in human bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Solabegron's Effect on Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solabegron (GW-427353) is a selective β3-adrenergic receptor agonist that has been investigated for the treatment of overactive bladder and irritable bowel syndrome (IBS).[1] The β3-adrenoceptors are expressed on various cells within the gastrointestinal tract, including cholinergic myenteric neurons.[2][3][4][5] Activation of these receptors has been shown to influence enteric neuron excitability and may modulate gastrointestinal motility. These application notes provide detailed protocols for assessing the effects of this compound on gastrointestinal motility, encompassing both in vivo clinical trial methodologies and in vitro experimental setups.

Mechanism of Action: this compound in the Gastrointestinal Tract

This compound acts as an agonist at β3-adrenergic receptors, which are G-protein coupled receptors. In the enteric nervous system, these receptors are found on cholinergic neurons within the myenteric and submucosal plexuses. The proposed mechanism of action involves the activation of these receptors, leading to the release of somatostatin (B550006). Somatostatin then acts on somatostatin receptors (specifically SST2 receptors) on submucous neurons, leading to a decrease in neuronal excitability. This inhibitory action on cholinergic neurons can, in turn, reduce nerve-stimulated colonic smooth muscle contractions.

Signaling Pathway of this compound in Enteric Neurons

Caption: this compound's signaling cascade in enteric neurons.

In Vivo Assessment of Gastrointestinal Motility

Clinical trials are essential to determine the effect of this compound on gastrointestinal transit time in humans. The following protocols are based on established methodologies.

Gastric Emptying, Small Bowel, and Colonic Transit Scintigraphy

This method provides a quantitative measure of the transit of a radiolabeled meal through different segments of the gastrointestinal tract.

Experimental Protocol:

-

Subject Preparation:

-

Subjects should fast overnight for at least 8 hours.

-

Medications that may affect gastrointestinal motility should be discontinued (B1498344) for a specified period before the study.

-

A baseline blood glucose level should be obtained, particularly in diabetic subjects.

-

-

Radiolabeled Meal Preparation:

-

A standardized meal, such as a 99mTc-labeled egg meal, is prepared.

-

For colonic transit assessment, 111In-labeled charcoal is delivered to the colon via a delayed-release capsule.

-

-

Administration and Imaging:

-

Subjects ingest the radiolabeled meal.

-

For colonic transit, the capsule containing 111In-charcoal is ingested.

-

Scintigraphic images of the abdomen are acquired at standardized time points (e.g., 0, 1, 2, 4, 6, 24, and 48 hours post-ingestion).

-

-

Data Analysis:

-

Regions of interest (ROIs) are drawn around the stomach, small bowel, and different segments of the colon (ascending, transverse, descending).

-

The geometric center of the radioisotope distribution is calculated at each time point to quantify transit.

-

Gastric emptying half-time (T50) is determined.

-

Small bowel and colonic transit times are calculated based on the movement of the radiotracer.

-

Radiopaque Marker Colonic Transit Study

This method uses radiopaque markers to assess colonic transit time and is a simpler, more widely available alternative to scintigraphy.

Experimental Protocol:

-

Subject Preparation:

-

Subjects should discontinue laxatives and other medications affecting GI motility for at least 3 days prior to and during the study.

-

No special diet is required, but subjects should maintain their usual eating habits.

-

-

Marker Administration:

-

Subjects ingest a capsule containing a known number of radiopaque markers (e.g., 24 Sitzmarks®) on day 0.

-

Alternatively, a multiple-day ingestion protocol can be used (e.g., 10 markers daily for 6 days).

-

-

Radiographic Imaging:

-

A plain abdominal X-ray is taken on day 5 (120 hours) after ingestion of a single capsule.

-

For the multiple-day protocol, an X-ray is taken on day 7.

-

-

Data Analysis:

-

The number of remaining markers in the entire colon and in specific segments (right, left, and rectosigmoid) is counted.

-

Colonic transit time is calculated based on the number of retained markers. Normal transit is typically defined as the expulsion of at least 80% of the markers by day 5.

-

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo assessment of this compound's effect on GI motility.

In Vitro Assessment of Intestinal Contractility

In vitro studies using isolated intestinal tissue can provide direct evidence of this compound's effect on smooth muscle contractility.

Organ Bath Assay for Intestinal Smooth Muscle Contractility

This classic pharmacological technique measures the contractile force of isolated intestinal muscle strips in response to drug application.

Experimental Protocol:

-

Tissue Preparation:

-

Segments of intestine (e.g., guinea pig ileum or rat colon) are harvested and placed in cold, oxygenated Krebs solution.

-

The longitudinal or circular muscle layer is carefully dissected and cut into strips of a standardized size (e.g., 10 mm x 2 mm).

-

-

Organ Bath Setup:

-

Each muscle strip is suspended in an organ bath containing Krebs solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

-

One end of the strip is fixed, and the other is attached to an isometric force transducer to record contractions.

-

An initial tension (e.g., 1 gram) is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

-

-

Experimental Procedure:

-

The viability of the tissue is confirmed by inducing a contraction with a standard agent like potassium chloride (KCl) or acetylcholine.

-

A cumulative concentration-response curve is generated by adding increasing concentrations of this compound to the organ bath.

-

To investigate the mechanism, the experiment can be repeated in the presence of antagonists (e.g., a β3-adrenergic receptor antagonist like SR-59230).

-

-

Data Analysis:

-

The contractile force (in grams or millinewtons) is recorded.

-

The effect of this compound is expressed as a percentage of the maximal contraction induced by the standard agent.

-

EC50 values (the concentration of this compound that produces 50% of the maximal effect) are calculated.

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups (this compound vs. Placebo).

Table 1: Gastrointestinal Transit Times (Scintigraphy)

| Parameter | This compound (Dose 1) | This compound (Dose 2) | Placebo | p-value |

| Gastric Emptying T50 (min) | ||||

| Small Bowel Transit Time (min) | ||||

| Colonic Geometric Center at 24h | ||||

| Colonic Geometric Center at 48h |

Table 2: Colonic Transit (Radiopaque Markers)

| Parameter | This compound | Placebo | p-value |

| Mean Number of Retained Markers at Day 5 | |||

| % of Subjects with >20% Retained Markers | |||

| Segmental Transit (Right Colon, markers) | |||

| Segmental Transit (Left Colon, markers) | |||

| Segmental Transit (Rectosigmoid, markers) |

Table 3: In Vitro Intestinal Contractility (Organ Bath)

| Parameter | This compound | Control |

| EC50 for Relaxation (µM) | N/A | |

| Maximal Relaxation (% of KCl contraction) | N/A |

Conclusion